4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid
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Overview
Description
4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid is an aromatic amide.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various methods, including reactions involving methyl 4-chloro-3-oxobutanoate with benzoylcyanamide, leading to derivatives of tetronic acid. This approach offers a pathway to obtain N,N-unsubstituted diaminomethylidene derivatives of tetronic acid (Prezent & Dorokhov, 2012).
Molecular Structure Analysis : Detailed structural analysis, including FT-IR, molecular structure, and hyperpolarizability studies, have been conducted on related compounds. These analyses provide insights into the stability, charge transfer, and molecular electrostatic potential of the molecule (Raju et al., 2015).
Potential Applications
Antiproliferative Activity : Certain derivatives have been synthesized and evaluated for their antiproliferative activity, indicating potential therapeutic applications. For instance, compounds like methyl 4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-4-oxobutanoate were investigated for their ability to inhibit DNA gyrase-ATPase activity, pointing towards their cytotoxic properties (Yurttaş et al., 2022).
Antimicrobial Activities : Amide derivatives of related compounds have shown significant antimicrobial activities. For example, certain amides derived from 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid demonstrated excellent growth inhibition potential against various microorganisms (Sana et al., 2011).
Biological Evaluation : Novel derivatives synthesized through specific reactions have been screened for antimicrobial and antioxidant properties, with some showing promising results against various pathogens and demonstrating radical scavenging abilities (Raghavendra et al., 2017).
properties
Molecular Formula |
C20H22N2O4S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-oxo-4-[[3-(phenylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C20H22N2O4S/c23-16(11-12-17(24)25)22-20-18(14-9-5-2-6-10-15(14)27-20)19(26)21-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,21,26)(H,22,23)(H,24,25) |
InChI Key |
ITRHUIJAZOOGTM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)CCC(=O)O |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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